molecular formula C20H19N3O2 B5849550 N-4-morpholinyl-2-phenyl-4-quinolinecarboxamide CAS No. 5528-27-8

N-4-morpholinyl-2-phenyl-4-quinolinecarboxamide

Cat. No.: B5849550
CAS No.: 5528-27-8
M. Wt: 333.4 g/mol
InChI Key: IMOBYDJDCFBSLK-UHFFFAOYSA-N
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Description

N-4-morpholinyl-2-phenyl-4-quinolinecarboxamide: is a complex organic compound known for its unique chemical structure and potential applications in various scientific fields. It is characterized by the presence of a morpholine ring, a phenyl group, and a quinolinecarboxamide moiety, making it a versatile molecule for research and industrial purposes.

Properties

IUPAC Name

N-morpholin-4-yl-2-phenylquinoline-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H19N3O2/c24-20(22-23-10-12-25-13-11-23)17-14-19(15-6-2-1-3-7-15)21-18-9-5-4-8-16(17)18/h1-9,14H,10-13H2,(H,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IMOBYDJDCFBSLK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1NC(=O)C2=CC(=NC3=CC=CC=C32)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H19N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50970603
Record name N-(Morpholin-4-yl)-2-phenylquinoline-4-carboximidic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50970603
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

333.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

5528-27-8
Record name N-(Morpholin-4-yl)-2-phenylquinoline-4-carboximidic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50970603
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-4-morpholinyl-2-phenyl-4-quinolinecarboxamide typically involves multi-step organic reactions. One common method includes the following steps:

    Formation of the Quinoline Core: The quinoline core can be synthesized through the Skraup synthesis, which involves the condensation of aniline with glycerol in the presence of sulfuric acid and an oxidizing agent like nitrobenzene.

    Introduction of the Phenyl Group: The phenyl group can be introduced via a Friedel-Crafts acylation reaction, where benzene reacts with an acyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride.

    Attachment of the Morpholine Ring: The morpholine ring can be attached through a nucleophilic substitution reaction, where a halogenated quinoline derivative reacts with morpholine under basic conditions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

N-4-morpholinyl-2-phenyl-4-quinolinecarboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of quinoline N-oxides.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, potentially converting the quinoline ring to a dihydroquinoline derivative.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.

    Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.

    Substitution: Halogenated derivatives, nucleophiles like amines or thiols, basic or neutral conditions.

Major Products

    Oxidation: Quinoline N-oxides.

    Reduction: Dihydroquinoline derivatives.

    Substitution: Functionalized quinolinecarboxamides.

Scientific Research Applications

N-4-morpholinyl-2-phenyl-4-quinolinecarboxamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator in biochemical assays.

    Medicine: Explored for its therapeutic potential in treating diseases such as cancer, due to its ability to interact with specific molecular targets.

    Industry: Utilized in the development of advanced materials and as a precursor for the synthesis of specialty chemicals.

Mechanism of Action

The mechanism of action of N-4-morpholinyl-2-phenyl-4-quinolinecarboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to the active site of an enzyme, inhibiting its activity, or modulate receptor function by acting as an agonist or antagonist. The exact pathways and molecular targets depend on the specific application and context of use.

Comparison with Similar Compounds

N-4-morpholinyl-2-phenyl-4-quinolinecarboxamide can be compared with other similar compounds, such as:

    N-[4-(4-morpholinyl)phenyl]-2-pyridin-4-yl-4-quinolinecarboxamide: Similar structure but with a pyridine ring instead of a phenyl group.

    N-[3-(4-morpholinyl)propyl]-2-phenyl-4-quinolinecarboxamide: Similar structure but with a propyl linker instead of a direct attachment of the morpholine ring.

    N-[2-(4-morpholinyl)ethyl]-2-phenyl-4-quinolinecarboxamide: Similar structure but with an ethyl linker.

These compounds share structural similarities but differ in their specific functional groups and linkers, which can influence their chemical properties and applications.

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